

evaluating the performance of different maltitol grades in formulations

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Compound of Interest

Compound Name: Maltitol

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A Comparative Guide to Maltitol Grades in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various **maltitol** grades used in pharmaceutical formulations. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to assist researchers and formulation scientists in selecting the optimal **maltitol** grade for their specific application.

Performance Evaluation of Maltitol Grades

The selection of an appropriate **maltitol** grade is critical for the successful development of stable, effective, and patient-centric dosage forms. Different grades, including crystalline powders, amorphous forms, and syrups, offer a range of physicochemical properties that directly impact formulation performance. This guide focuses on key performance indicators such as physical properties, solubility, hygroscopicity, and tableting performance.

Key Performance Parameters

The following sections provide a detailed comparison of various **maltitol** grades based on critical performance parameters. The data presented is a synthesis of information from various sources, including manufacturer specifications and scientific studies.

Table 1: Physical Properties of Crystalline **Maltitol** Powders

Grade	Manufacturer	Particle Size Distribution	Bulk Density (g/cm ³)	Tapped Density (g/cm ³)	Flowability
SweetPearl® P90	Roquette	Fine particle size (95% < 200 µm, 50% > 100 µm)[1]	-	-	-
SweetPearl® P200	Roquette	Coarse particle size (95% < 500 µm, 40% > 100 µm)[1][2]	0.81[3]	0.96[3]	3 s (Ph.Eur. 2.9.16, 10mm outflow)[3]
SweetPearl® P300 DC	Roquette	Granulated for direct compression[4]	-	-	Excellent
Maltisorb® P90	Roquette	95% < 200 µm, 50% > 100 µm[1]	-	-	-
Maltisorb® P200	Roquette	95% < 500 µm, 40% > 100 µm[1]	0.79[1]	0.95[1]	5 seconds[1]
C☆PharmMaltidex™ CH	Cargill	Powder	-	-	-

Table 2: Properties of **Maltitol** Syrups

Grade	Manufacturer	Maltitol Content (on Dry Substance)	Key Features	Primary Applications
Lycasin® 75/75	Roquette	72-76% [5]	High stability, pleasant taste, non-cariogenic [6]	Syrups, suspensions [7]
Lycasin® 80/55	Roquette	50-55% [5]	Common grade, high stability, pleasant taste [6] [7]	Syrups, suspensions, lozenges [7] [8]
Lycasin® 85/55	Roquette	-	Concentrated solution [6]	Formulations requiring less water [6]
Lycasin® HBC	Roquette	-	High stability, pleasant taste [6]	Medicated syrups [6]
C☆PharmMaltidex™ L & M	Cargill	Varies	Anti-crystallizing, taste-masking, humectant [9]	Syrups, suspensions, plasticizer for gelatin capsules [9]

Table 3: Comparative Performance in Tableting

Grade	Form	Key Tableting Characteristics	Suitable For
SweetPearl® P300 DC	Crystalline (Granulated)	Specifically designed for direct compression, resulting in tablets with good hardness and low friability.[4][10]	Chewable and effervescent tablets. [4][10]
Amorphous Maltitol	Amorphous	Exhibits good tableting at low compaction pressures.[11][12] However, stability can be a concern due to potential recrystallization.[11][12]	Specialized applications requiring low compression forces.
Crystalline Powders (e.g., SweetPearl® P200)	Crystalline	Generally used as a filler and binder in wet granulation processes.[1]	Wet granulation tablet formulations.

Experimental Protocols

To ensure accurate and reproducible evaluation of **maltitol** grades, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key performance parameters.

Tablet Hardness and Friability Testing

Objective: To determine the mechanical strength of tablets formulated with different **maltitol** grades.

Apparatus:

- Tablet hardness tester
- Friability tester (e.g., Roche friabilator)
- Analytical balance

Procedure:

- Tablet Preparation: Prepare tablets using a standardized formulation, varying only the grade of **malitol**. Ensure consistent tablet weight and thickness.
- Hardness Testing:
 - Measure the crushing strength of at least 10 tablets from each batch.
 - Record the force required to break each tablet.
 - Calculate the average hardness and standard deviation.
- Friability Testing:
 - For tablets weighing up to 650 mg, use a sample of tablets with a total weight as close as possible to 6.5 g.[\[13\]](#) For tablets weighing more than 650 mg, use 10 tablets.[\[13\]](#)
 - Carefully de-dust the tablets before weighing.[\[14\]](#)
 - Place the tablets in the friabilator drum.
 - Rotate the drum 100 times at 25 ± 1 rpm.[\[13\]](#)
 - Remove the tablets and carefully de-dust them again.
 - Weigh the tablets and calculate the percentage weight loss.
 - A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.[\[15\]](#)[\[16\]](#)

Hygroscopicity Testing

Objective: To evaluate the tendency of different **maltitol** grades to absorb moisture from the atmosphere.

Apparatus:

- Dynamic Vapor Sorption (DVS) analyzer or a climate-controlled chamber
- Analytical balance

Procedure (using a climate-controlled chamber):

- Sample Preparation: Accurately weigh a sample of the **maltitol** powder.
- Exposure: Place the sample in a climate-controlled chamber with a defined relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).
- Measurement: Monitor the weight change of the sample over time until it reaches equilibrium.
- Calculation: Calculate the percentage of moisture absorbed by the sample.
- Comparison: Compare the moisture uptake of different **maltitol** grades under the same conditions. Crystalline **maltitol** is generally less hygroscopic than many other polyols.[\[17\]](#)

Dissolution Testing

Objective: To assess the impact of different **maltitol** grades on the dissolution rate of an active pharmaceutical ingredient (API) from a tablet formulation.

Apparatus:

- USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
- UV-Vis Spectrophotometer or HPLC for drug analysis

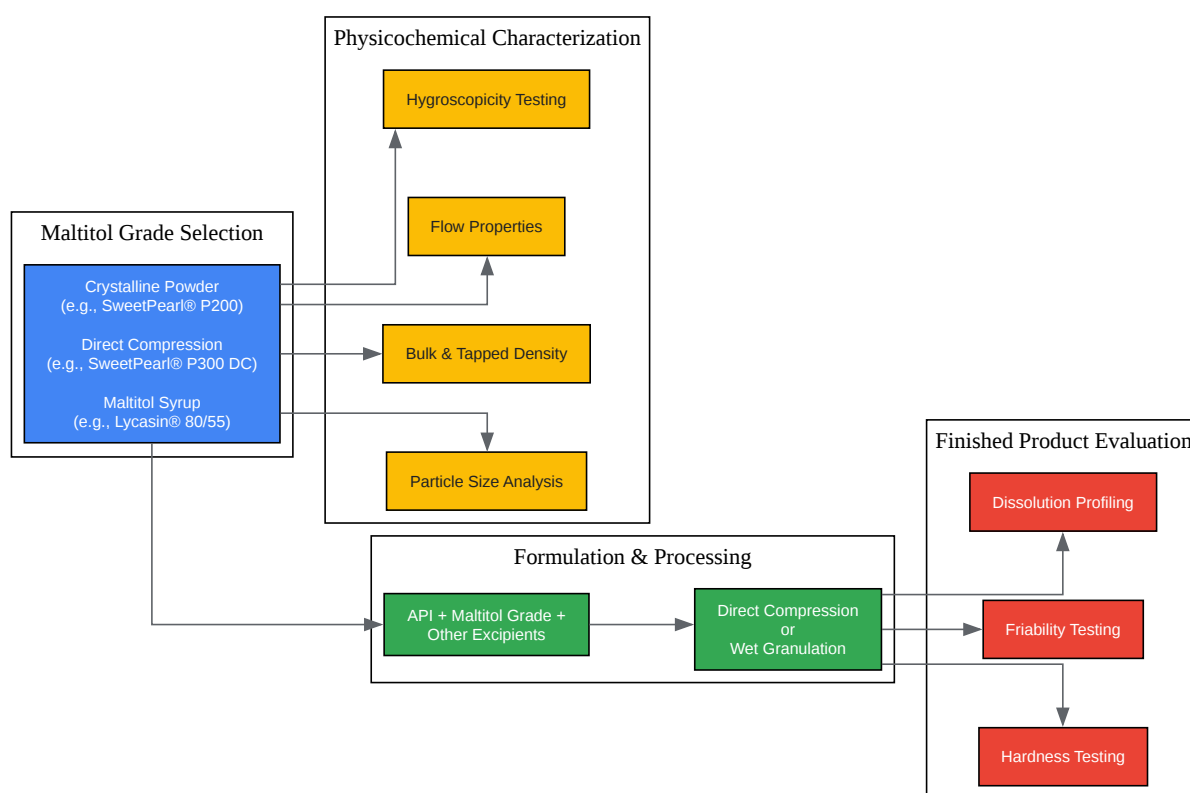
Procedure:

- Medium: Use a dissolution medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer).

- Temperature: Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$.
- Rotation Speed: Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
- Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Analysis: Analyze the concentration of the dissolved API in each sample using a validated analytical method.
- Profile Generation: Plot the percentage of drug dissolved against time to generate a dissolution profile for each formulation.

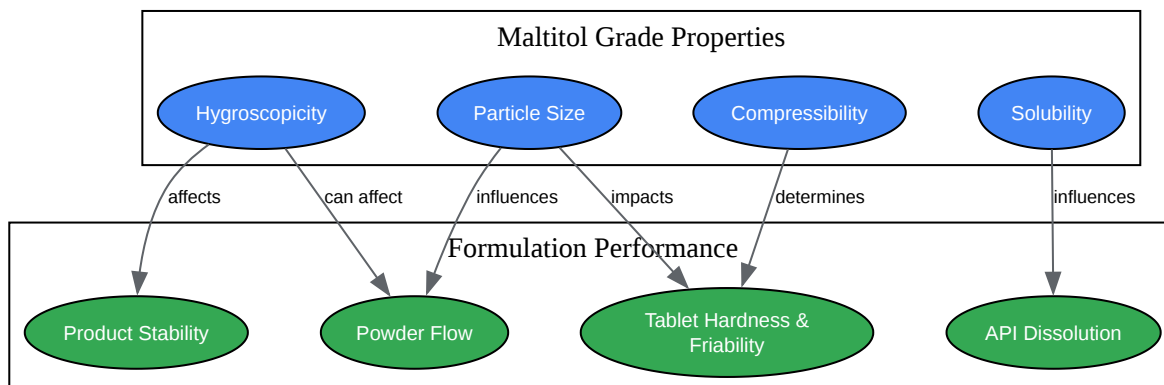
Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating experimental processes and the logical relationships between material properties and formulation performance.



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Caption: Workflow for evaluating different **maltitol** grades in solid dosage form development.



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